![molecular formula C17H18N6O B2959262 (1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034302-77-5](/img/structure/B2959262.png)

(1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

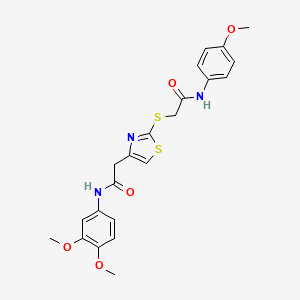

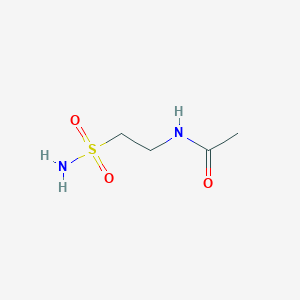

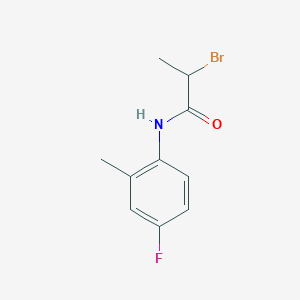

The compound (1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a triazole ring, and a pyrrolidine ring . The benzimidazole ring is a type of heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . The triazole ring is another type of heterocycle, consisting of two carbon atoms and three nitrogen atoms . The pyrrolidine ring is a type of cyclic amine with the formula (CH2)4NH .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The benzimidazole and triazole rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds . The pyrrolidine ring, on the other hand, is a type of cyclic amine .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the presence of its various functional groups. For instance, the benzimidazole and triazole rings might participate in electrophilic substitution reactions due to their aromatic nature . The pyrrolidine ring, being a type of amine, could undergo reactions such as alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor . The compound’s solubility would be influenced by the presence of polar functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A study by Bassyouni et al. (2012) detailed the synthesis and evaluation of various benzimidazole derivatives, highlighting their antioxidant and antimicrobial activities. The synthesis involved multiple steps, including reactions with different carboxylic acids to form novel compounds. These processes underline the chemical versatility and potential for creating derivatives with specific biological activities (Bassyouni et al., 2012).

Biological Activities and Applications

- Anticancer and Antimicrobial Applications: Mullagiri et al. (2018) synthesized and evaluated a series of compounds for their antiproliferative activity against various cancer cell lines, revealing significant cytotoxicity. The compounds effectively inhibited microtubule assembly formation, demonstrating their potential as anticancer agents (Mullagiri et al., 2018).

- Optical and Material Science Applications: Volpi et al. (2017) explored the synthesis of imidazo[1,5-a]pyridine derivatives with notable optical properties, including large Stokes' shifts. These findings suggest the potential use of such compounds in the development of luminescent materials (Volpi et al., 2017).

Antiviral and Enzyme Inhibition

- Antiviral Properties: Galal et al. (2010) synthesized benzofuran derivatives showing significant HIV inhibitory activity. This suggests that compounds with similar structures could be explored for their antiviral capabilities, particularly against HIV (Galal et al., 2010).

Drug Design and Molecular Docking

- Sodium Channel Blocker and Anticonvulsant Agents: Malik and Khan (2014) designed and synthesized derivatives as sodium channel blockers with anticonvulsant properties. The study underscores the compound's role in neurological disorder treatments, highlighting its potential in drug design (Malik & Khan, 2014).

Zukünftige Richtungen

The compound (1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone and its derivatives could be the subject of future research, given the wide range of biological activities exhibited by similar compounds . Potential areas of study could include further exploration of its synthesis, investigation of its mechanism of action, and evaluation of its potential therapeutic applications.

Eigenschaften

IUPAC Name |

3H-benzimidazol-5-yl-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c24-17(12-3-4-14-15(7-12)19-10-18-14)22-6-5-13(8-22)23-9-16(20-21-23)11-1-2-11/h3-4,7,9-11,13H,1-2,5-6,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEFRMRUNGHOHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959183.png)

![ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2959188.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)

![6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2959193.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)

![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)

![5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2959199.png)

![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)